molecular formula C19H14ClF2N3O2S B2852040 N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895784-92-6

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2852040
CAS No.: 895784-92-6
M. Wt: 421.85
InChI Key: IQZVYQDSGIYFQJ-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a bifunctional ethanediamide derivative characterized by a 3-chloro-4-fluorophenyl moiety and a 3-fluorophenyl-substituted thiazole ethyl chain. Thiazole derivatives are known for their roles in kinase inhibition and antimicrobial activity, while halogen substituents often enhance lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2S/c20-15-9-13(4-5-16(15)22)24-18(27)17(26)23-7-6-14-10-28-19(25-14)11-2-1-3-12(21)8-11/h1-5,8-10H,6-7H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZVYQDSGIYFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Chemical Reactions Analysis

N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The presence of halogen atoms and the thiazole ring can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Patterns : The target compound’s 3-chloro-4-fluorophenyl group likely increases membrane permeability compared to ’s 3-acetamidophenyl group, which prioritizes solubility .
  • Heterocyclic Moieties : The thiazole in the target compound and contrasts with the indole in . Thiazoles are associated with antimicrobial and kinase-inhibitory activity, while indoles are common in CNS-targeting drugs .
  • Functional Groups: The dimethylamino group in may enhance solubility but reduce metabolic stability compared to the thiazole’s rigidity in the target compound .

Biological Activity

N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro and Fluoro Substituents : These groups enhance the lipophilicity and biological activity of the compound.
  • Thiazole Moiety : Known for its role in various biological activities, contributing to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly colon cancer cells. The following table summarizes key findings:

Cell Line IC50 Value (µM) Mechanism of Action
Colon Cancer (HCT116)6.2Induction of intrinsic apoptotic pathway via caspase activation
Breast Cancer (T47D)27.3Cell cycle arrest at G2 phase

The compound activates caspase-9 and executioner caspases-3 and -7, leading to programmed cell death. Additionally, it has been shown to inhibit cellular proliferation by interfering with cell cycle progression.

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity , particularly against urease and certain kinases. It has been reported to have an IC50 value significantly lower than standard inhibitors, indicating its potential as a therapeutic agent.

Enzyme Target IC50 Value (µM) Comparison with Standard
Urease0.0019Better than thiourea (4.7455 µM)

These findings suggest that the compound could be valuable in treating conditions related to urease activity, such as urinary tract infections.

The mechanisms underlying the biological activity of this compound involve:

  • Receptor Modulation : The compound acts as a positive allosteric modulator of metabotropic glutamate receptors, which play crucial roles in neurotransmission and neuroprotection.
  • Apoptotic Pathway Activation : By activating caspases, it promotes apoptosis in cancer cells.
  • Inhibition of Biofilm Formation : It has shown efficacy in inhibiting biofilm formation in methicillin-resistant Staphylococcus epidermidis strains, indicating potential antimicrobial properties.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on various cancer cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls.

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound. The study confirmed its potent urease inhibitory activity through kinetic assays and molecular docking studies, revealing strong binding interactions with the enzyme active site.

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